An In-depth Technical Guide to the Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
An In-depth Technical Guide to the Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This document provides a comprehensive overview of a proposed synthetic route for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of drug development and is based on established chemical transformations for analogous structures.
Chemical Properties
| Property | Value |
| CAS Number | 1261365-45-0 |
| Molecular Formula | C₈H₉IN₂O |
| Molecular Weight | 276.07 g/mol |
| Appearance | Solid |
| SMILES | Cc1cc2NCCOc2nc1I |
| InChI Key | URBOWKKGCCRBSG-UHFFFAOYSA-N |
Proposed Synthetic Pathway
The synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine can be envisioned in a two-step process starting from the commercially available 2-amino-4-methylpyridine. The key steps involve the regioselective iodination of the pyridine ring followed by the construction of the oxazine ring through cyclization with a suitable two-carbon synthon.
Caption: Proposed two-step synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of the target compound, based on analogous procedures found in the literature for similar molecules.
Step 1: Synthesis of 2-Amino-5-iodo-4-methylpyridine
This procedure is adapted from methods for the iodination of 2-aminopyridine derivatives.[1][2]
Method A: Using Iodine and Hydrogen Peroxide [2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq.) in water.
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Addition of Iodine: Add iodine (1.0-1.2 eq.) portion-wise to the stirred solution. Maintain the temperature of the reaction mixture.
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Oxidation: After the addition of iodine is complete, add hydrogen peroxide (0.3-1.2 eq.) dropwise to the reaction mixture.
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Reaction Monitoring: Stir the reaction mixture at a controlled temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and filter the precipitate. Wash the filter cake with cold water and dry to afford the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 2-amino-5-iodo-4-methylpyridine.
Method B: Using N-Iodosuccinimide (NIS) [1]
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Reaction Setup: Dissolve 2-amino-4-methylpyridine (1.0 eq.) in a suitable solvent such as benzene or another inert organic solvent in a round-bottom flask.
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Addition of Reagents: Add a catalytic amount of acetic acid (AcOH) followed by N-Iodosuccinimide (NIS) (1.0 eq.).
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Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by TLC.
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Work-up and Purification: Once the reaction is complete, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
| Reagent | Molar Eq. (Method A) | Molar Eq. (Method B) |
| 2-Amino-4-methylpyridine | 1.0 | 1.0 |
| Iodine | 1.0 - 1.2 | - |
| Hydrogen Peroxide | 0.3 - 1.2 | - |
| N-Iodosuccinimide (NIS) | - | 1.0 |
| Acetic Acid | - | Catalytic |
Step 2: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This cyclization step is based on general procedures for the formation of oxazine rings from 2-aminopyridine derivatives.
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Reaction Setup: To a solution of 2-amino-5-iodo-4-methylpyridine (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add a base (e.g., potassium carbonate, sodium hydride).
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Addition of Cyclizing Agent: Add 2-chloroethanol (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.
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Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
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Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to give the final product, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
| Reagent | Molar Eq. |
| 2-Amino-5-iodo-4-methylpyridine | 1.0 |
| 2-Chloroethanol | 1.1 - 1.5 |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 |
Structure-Activity Relationship and Potential Applications
While no specific biological data for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine has been reported in the searched literature, the pyrido[2,3-b]oxazine scaffold is a known pharmacophore. For instance, certain derivatives of this class have been investigated as EGFR-TK inhibitors for their potential in cancer therapy.[3] The presence of an iodine atom in the target molecule also opens up possibilities for further functionalization via cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to generate a library of derivatives for biological screening.
Conclusion
This technical guide outlines a feasible and logical synthetic route to 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine based on established chemical principles. The provided experimental protocols, adapted from the synthesis of similar compounds, offer a solid starting point for researchers to produce this compound for further investigation in various fields, particularly in the discovery of novel therapeutic agents. The synthetic pathway is amenable to optimization and scale-up for the generation of sufficient quantities for detailed biological evaluation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
